1-sec-Butyl-4-methyl-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-4-10(3)11-7-5-9(2)6-8-11/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCSBVBXKVVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287694 | |
| Record name | 4-Methyl-1-(1-methylpropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51075-48-0 | |
| Record name | 4-Methyl-1-(1-methylpropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51075-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-(1-methylpropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Sec Butyl 4 Methyl Piperidine
Stereoselective and Enantioselective Synthesis
Achieving stereochemical control is a primary challenge in the synthesis of complex molecules like 1-sec-Butyl-4-methyl-piperidine, which contains multiple chiral centers. Stereoselective and enantioselective methods are designed to produce a single desired stereoisomer out of many possibilities, which is crucial for its potential applications.
Asymmetric Dearomatization Strategies for Pyridine (B92270) Precursors to Chiral Piperidines
A powerful and modern approach to synthesizing chiral piperidines involves the asymmetric dearomatization of readily available pyridine precursors. nih.govresearchgate.netacs.org This strategy is advantageous as it begins with a flat, aromatic pyridine ring and systematically introduces three-dimensional complexity and chirality. nih.govresearchgate.netacs.org
One leading method employs a chiral copper hydride (CuH) catalyst, which can facilitate the C-C bond-forming dearomatization of free pyridine heterocycles at room temperature. nih.gov This process avoids the need for harsh conditions or stoichiometric pre-activation of the pyridine ring, a common requirement in older methods. nih.gov For instance, a chiral copper hydride complex can catalyze the 1,4-dearomatization of a pyridine derivative, creating a C4-functionalized dihydropyridine. nih.govacs.org This intermediate can then be reduced to the corresponding chiral piperidine (B6355638). acs.org This catalytic system is highly enantioselective and represents a significant advance in producing enantioenriched piperidines. nih.gov
Recent research has highlighted a chemo-enzymatic approach that also effectively dearomatizes activated pyridines to produce stereo-enriched piperidines. nih.govresearchgate.netacs.org This method combines chemical synthesis with biocatalysis to achieve precise stereochemical control. nih.govresearchgate.netacs.org While nature has not provided a specific biocatalyst for the direct asymmetric dearomatization of pyridines, this combined strategy serves as an effective alternative. nih.govthieme-connect.com
| Strategy | Catalyst/System | Key Feature | Intermediate | Ref |
| Catalytic Dearomatization | Chiral Copper Hydride (CuH) Complex | Direct dearomatization without pre-activation | 1,4-Dihydropyridine | nih.govacs.org |
| Chemo-enzymatic Dearomatization | Amine Oxidase & Ene Imine Reductase | Combines chemical activation with biocatalytic reduction | Dihydropyridinium Species | nih.govacs.orgthieme-connect.com |
Chiral Auxiliary-Mediated Approaches to this compound
Chiral auxiliary-mediated synthesis is a classical yet reliable method for inducing stereoselectivity. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction by physically blocking one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. After the key stereocenter-forming reaction is complete, the auxiliary is cleaved, yielding the enantioenriched product. While no specific application of this method to this compound is detailed in recent prominent literature, the principle remains a foundational strategy for creating chiral piperidines. The selection of an appropriate chiral auxiliary is critical and depends on the specific reaction used to construct or functionalize the piperidine ring.
Catalytic Asymmetric Annulation Reactions for Piperidine Ring Formation
Annulation, or ring-forming, reactions provide a direct pathway to the piperidine core from acyclic (non-cyclic) precursors. When performed with a chiral catalyst, these reactions can be highly enantioselective. A notable example is the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine. nih.gov In this type of reaction, a four-atom component (derived from the allene) reacts with a two-atom component (the imine C=N bond) to form the six-membered piperidine ring. The chiral catalyst orchestrates the approach of the two reactants, controlling the absolute stereochemistry of the newly formed chiral centers in the product. nih.gov
Another approach involves an iridium-catalyzed asymmetric formal [5+1] annulation, which uses enamines generated in situ as nitrogen nucleophiles to build the tetrahydropyridine (B1245486) skeleton. researchgate.net These methods are valued for their ability to construct the core heterocyclic ring and set key stereocenters in a single, efficient step. researchgate.net
| Annulation Type | Reactants | Catalyst Type | Key Advantage | Ref |
| [4+2] Annulation | Imines and Allenes | Chiral Phosphine | Direct formation of the piperidine ring with high enantioselectivity. | nih.gov |
| [6+1] Annulation | N/A | Chiral Iminophosphine | Involves a Diels-Alder reaction and ring expansion sequence. | researchgate.net |
| [5+1] Annulation | Enamines | Chiral Iridium Complex | Direct access to chiral tetrahydropyridine derivatives. | researchgate.net |
Chemo-Enzymatic Cascades for Stereoenriched Piperidines
Chemo-enzymatic cascades have emerged as a highly efficient and sustainable strategy for synthesizing stereo-enriched piperidines. nih.govresearchgate.netacs.org These one-pot reactions leverage the high selectivity of enzymes to perform specific transformations under mild conditions. nih.gov A key breakthrough in this area is the use of a dual-enzyme system comprising an amine oxidase and an ene imine reductase (EneIRED). nih.govresearchgate.netacs.org
The process begins with a readily accessible N-substituted tetrahydropyridine. researchgate.netacs.org The amine oxidase selectively oxidizes the tetrahydropyridine to form a dihydropyridinium (DHP) intermediate in situ. nih.govthieme-connect.com This DHP species is then subjected to a stereoselective reduction catalyzed by an EneIRED. researchgate.netacs.org The EneIRED enzyme reduces both the C=C and C=N bonds of the DHP intermediate with high fidelity, generating the final chiral piperidine with excellent enantiomeric excess. acs.org By selecting the appropriate EneIRED biocatalyst, researchers can control the reaction to produce either enantiomer of the target piperidine. thieme-connect.com This methodology has been successfully applied to the synthesis of key intermediates for important pharmaceutical compounds. nih.govresearchgate.netacs.org
Green Chemistry Principles in Piperidine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itresearchgate.net These principles are increasingly being applied to the synthesis of piperidines and other heterocyclic compounds to improve safety, reduce environmental impact, and lower costs. dergipark.org.tr
Solvent-Free and Aqueous Medium Reactions for Substituted Piperidines
A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. researchgate.net Water is considered an ideal green solvent because it is non-toxic, non-flammable, abundant, and safe. dergipark.org.trdntb.gov.ua Although many organic compounds have low solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. researchgate.net
Solvent-free reactions represent an even greener approach, eliminating the solvent altogether. dergipark.org.trdntb.gov.ua These reactions are often carried out by grinding the solid reactants together (mechanochemistry) or by using microwave irradiation to provide the necessary energy. dergipark.org.tr Such techniques offer numerous advantages, including reduced pollution, lower costs, and simpler processes and work-ups. dergipark.org.tr For example, multicomponent reactions, which combine three or more reactants in a single step to form a complex product, can be performed efficiently under solvent-free conditions to produce various heterocyclic scaffolds. dntb.gov.ua While specific examples for this compound are not prominent, the synthesis of related nitrogen heterocycles via Knoevenagel condensations and other C-C bond-forming reactions has been successfully demonstrated using water as a solvent or under solvent-free conditions. researchgate.netdergipark.org.tr These green methodologies hold significant promise for the future of sustainable chemical manufacturing. nih.gov
One-Pot Multi-Component Reactions (MCRs) for Piperidine Scaffolds
One-pot multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures, such as functionalized piperidines, from simple starting materials in a single operation. researchgate.netsemanticscholar.org These reactions are advantageous over traditional linear syntheses due to their operational simplicity, reduced reaction times, and lower processing costs. semanticscholar.org
A variety of catalysts have been employed to facilitate the MCR-based synthesis of piperidine derivatives. For instance, an effective one-pot synthesis of highly functionalized piperidines has been achieved through a three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, using phenylboronic acid as a catalyst. researchgate.net Similarly, environmentally friendly and recyclable catalysts like sodium lauryl sulfate (B86663) (SLS) have been used to catalyze the condensation of aldehydes, amines, and β-ketoesters in water at room temperature, affording high yields of piperidine products. researchgate.netsemanticscholar.org Other catalysts such as ZrOCl₂·8H₂O and citric acid have also proven effective in tandem reactions to create the piperidine scaffold. growingscience.com
While a direct MCR synthesis for this compound is not explicitly detailed in recent literature, the general applicability of these methods suggests a feasible pathway. A hypothetical MCR approach could involve the reaction of sec-butylamine, an appropriate four-carbon aldehyde or ketone equivalent to install the 4-methyl group, and a suitable dielectrophile.
Table 1: Examples of Catalysts in Multi-Component Reactions for Piperidine Synthesis
| Catalyst | Reactants | Solvent | Key Advantages |
|---|---|---|---|
| Phenylboronic Acid | Substituted aniline, 1,3-dicarbonyl compound, aromatic aldehyde | Acetonitrile (B52724) | Efficient, inexpensive |
| Sodium Lauryl Sulfate (SLS) | Aldehydes, amines, β-ketoesters | Water | Environmentally friendly, recyclable, high yields |
| ZrOCl₂·8H₂O | Aromatic aldehydes, amines, acetoacetic esters | Not specified | Efficient tandem reactions |
This table is generated based on findings from multiple sources. researchgate.netsemanticscholar.orgresearchgate.netgrowingscience.com
Atom Economy and Waste Minimization in this compound Synthesis
The concept of atom economy, developed by Barry Trost, is a cornerstone of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the starting materials are incorporated into the final product. acs.orgepa.gov This principle encourages the design of synthetic routes that minimize waste at the molecular level. acs.org
In the context of synthesizing this compound, prioritizing atom economy would involve selecting reactions that are additive rather than subtractive. For example, cycloaddition reactions or MCRs are inherently more atom-economical than classical methods that may involve protecting groups or generate stoichiometric byproducts. epa.gov
A notable example of an atom-economical approach to N-heterocycles is the synthesis of piperidines from the biomass-derived platform chemical furfural (B47365). nih.gov Researchers have developed a Ru₁CoNP/HAP surface single-atom alloy catalyst that facilitates the transformation of furfural to piperidine with a yield of up to 93% in the presence of ammonia (B1221849) and hydrogen. nih.gov This process proceeds through a cascade of furfural amination, hydrogenation, and ring rearrangement. nih.gov Such a strategy, if adapted, could offer a highly sustainable and atom-efficient route to piperidine backbones, significantly reducing reliance on fossil fuels and minimizing waste. nih.gov
Continuous Flow Synthesis Protocols
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. researchgate.netdurham.ac.uk These benefits are particularly relevant for the production of piperidine derivatives.
Highly Diastereoselective Continuous Flow Reactions for α-Chiral Piperidines
Achieving stereocontrol is a critical challenge in the synthesis of complex molecules. Continuous flow reactors provide precise control over reaction parameters like temperature and residence time, which is crucial for stereoselective transformations. A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. organic-chemistry.orgacs.orggumed.edu.pl This method utilizes the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents to produce a variety of functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.orgacs.orgnih.gov This approach is significantly faster and often more selective than corresponding batch processes. organic-chemistry.org
While this specific protocol generates α-substituted piperidines, the principles of precise reaction control in flow could be applied to develop diastereoselective syntheses of other substituted piperidines, including isomers of this compound, by carefully selecting chiral auxiliaries or catalysts and optimizing flow conditions.
Scalability and Process Optimization in Flow Chemistry for Piperidine Production
A key advantage of flow chemistry is its inherent scalability. durham.ac.uk A process optimized on a small scale can often be scaled up for larger-scale production simply by running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel). durham.ac.uk This avoids the often complex and costly re-optimization required when scaling up batch reactions. durham.ac.uk
The synthesis of α-chiral piperidines mentioned previously has been successfully scaled up, demonstrating the practical utility of the flow process for producing drug precursors. organic-chemistry.orgacs.orggumed.edu.pl Furthermore, multi-objective Bayesian optimization has been employed to simultaneously optimize reaction yield and production rate for the synthesis of pyridinium (B92312) salts in a continuous flow system, showcasing advanced process optimization strategies. ucla.edu For example, a flow process for a chiral β-amino alcohol was scaled to produce 15 g/h, and a three-step synthesis of a pyrazole (B372694) derivative yielded 488 g of product, highlighting the industrial potential. d-nb.info These optimization and scaling strategies are directly applicable to the efficient production of this compound.
Table 2: Comparison of Batch vs. Flow Chemistry for Piperidine Synthesis
| Feature | Batch Chemistry | Continuous Flow Chemistry |
|---|---|---|
| Scalability | Requires re-optimization, potential for thermal control issues. | Scaled by time or numbering-up, consistent conditions. durham.ac.uk |
| Safety | Larger volumes of hazardous materials, potential for thermal runaway. | Small reaction volumes, enhanced heat dissipation, safer handling of energetic intermediates. durham.ac.ukd-nb.info |
| Reaction Control | Less precise control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. organic-chemistry.orgresearchgate.net |
| Yield/Selectivity | Can be lower due to suboptimal control. | Often improved due to enhanced control. organic-chemistry.orgd-nb.info |
| Optimization | Time-consuming, one-variable-at-a-time approach is common. | Amenable to Design of Experiments (DoE) and automated optimization. researchgate.netresearchgate.net |
Flow Electrochemistry in Piperidine Synthesis
Flow electrochemistry combines the benefits of continuous processing with electrochemical synthesis, avoiding the need for stoichiometric chemical oxidants or reductants. This technique has been applied to the synthesis of substituted piperidines. nih.gov A scalable synthesis of 2-substituted N-(methyl-d)piperidines was achieved using an undivided microfluidic electrolysis cell. nih.govsoton.ac.ukresearchgate.net In this process, an anodic methoxylation of N-formylpiperidine yields a key precursor that can then react with various carbon nucleophiles. nih.govsoton.ac.uk This method allowed for the production of 23 grams of the intermediate in just over two hours of electrolysis time. soton.ac.uk
Titanium-mediated electrosynthesis has also been explored for the reduction of N-hydroxypiperidine to piperidine in 82% yield. acs.org These electrochemical methods, integrated into flow systems, offer a green and efficient platform for synthesizing piperidine cores and could be adapted for the final N-alkylation step to produce this compound or for the construction of the piperidine ring itself.
Biocatalytic Approaches to Functionalized Piperidines
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. The development of biocatalytic methods for synthesizing chiral piperidines is an area of intense research. nih.govchemistryviews.orgmedhealthreview.com
A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereochemical control. nih.gov This method employs a one-pot cascade featuring an amine oxidase and an ene-imine reductase. nih.gov While nature has not yet provided a single enzyme for this specific transformation, this combined chemical and biocatalytic strategy has proven effective for creating 3- and 3,4-substituted piperidines. nih.gov
More recently, a powerful strategy combining biocatalytic C-H oxidation with radical cross-coupling has been reported to streamline the synthesis of complex piperidines. chemistryviews.orgmedhealthreview.comnih.gov This modular approach uses enzymes like proline hydroxylases to precisely install hydroxyl groups onto simple piperidine starting materials. chemistryviews.orgmedhealthreview.com These hydroxylated intermediates can then be diversified using radical cross-coupling reactions, significantly shortening synthetic sequences from as many as 17 steps to just 2-5. medhealthreview.com This methodology provides rapid, enantioselective access to complex piperidine frameworks and represents a significant advance in creating three-dimensional molecules for medicinal chemistry. chemistryviews.orgnih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-(tert-butylsulfinyl)-bromoimine |
| N-formylpiperidine |
| N-hydroxypiperidine |
| Furfural |
Enzymatic Oxidation and Radical Cross-Coupling in Piperidine Synthesis
A novel and powerful strategy for the modular and enantioselective construction of complex piperidine frameworks involves the integration of biocatalytic C-H oxidation with radical cross-coupling reactions. tandfonline.com This two-step approach streamlines the synthesis of valuable, three-dimensional piperidine molecules, which are highly sought after in medicinal chemistry for their potential to interact effectively with biological targets. tandfonline.com
The initial step employs enzymes, such as engineered proline hydroxylases, to perform a highly selective C-H oxidation on simple, inexpensive piperidine precursors. tandfonline.com This enzymatic hydroxylation precisely installs a hydroxyl group at a specific position on the piperidine ring. This hydroxylated intermediate then serves as a substrate for the second step: a radical cross-coupling reaction. tandfonline.com Methods like nickel-electrocatalytic decarboxylative cross-coupling are used to forge new carbon-carbon bonds, effectively and modularly attaching various substituents to the piperidine core. tandfonline.com
This combined approach significantly simplifies the synthesis of complex piperidines, reducing processes that traditionally required as many as 17 steps down to a mere 2 to 5 steps. tandfonline.com It represents a paradigm shift, moving away from the methods used for flat, aromatic systems (like electrophilic aromatic substitution followed by palladium-based cross-coupling) and developing a corresponding powerful toolkit for the assembly of saturated, 3D-rich molecules. tandfonline.com
Table 1: Key Enzymes in Biocatalytic C-H Oxidation for Piperidine Synthesis
| Enzyme Name | Function | Substrate Class |
|---|---|---|
| trans-4-Proline Hydroxylase (trans-P4H) | C-H Oxidation | 2-Carboxylated Piperidines |
| Engineered Proline-4-Hydroxylase (P4H810) | C-H Oxidation | 2-Carboxylated Piperidines |
Lipase-Catalyzed Multi-Component Reactions for Piperidine Derivatives
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. When catalyzed by enzymes, these reactions can offer high selectivity under mild conditions. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have emerged as robust biocatalysts for the synthesis of polysubstituted piperidine derivatives. ajchem-a.com
In a typical lipase-catalyzed MCR for piperidine synthesis, an aromatic aldehyde, an aniline, and an acetoacetate (B1235776) ester are combined. ajchem-a.com The lipase facilitates the cascade of reactions, leading to the formation of the piperidine ring with high yields. A significant advantage of this biocatalytic approach is the reusability of the enzyme. For instance, CALB immobilized on magnetic halloysite (B83129) nanotubes has been shown to be reusable for up to ten consecutive catalytic cycles, and a gram-scale reaction demonstrated the protocol's synthetic utility, achieving a 91% product yield. ajchem-a.com
This methodology provides a green and efficient alternative to traditional methods, which often require harsh conditions or expensive metal catalysts. ajchem-a.com
Table 2: Performance of Immobilized Candida antarctica lipase B (CALB) in Piperidine Synthesis
| Catalyst | Substrates | Yield Range | Reusability |
|---|
Amine Oxidase/Ene Imine Reductase Cascades for Stereo-Defined Piperidines
Achieving precise stereochemical control is a central challenge in the synthesis of chiral piperidines, which are crucial components of many pharmaceuticals. nih.govacs.org A powerful chemoenzymatic cascade combining an amine oxidase (AmOx) with an ene-imine reductase (EneIRED) has been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-enriched 3- and 3,4-substituted piperidines. nih.govacs.org
The process begins with the chemical reduction of an activated pyridine to an N-substituted tetrahydropyridine (THP). This THP is then subjected to a one-pot, two-enzyme cascade. nih.govacs.org First, an amine oxidase selectively oxidizes the THP to a cyclic α,β-unsaturated iminium ion intermediate. nih.govacs.org Subsequently, an ene-imine reductase (or a related ene-reductase) reduces the C=C bond of this intermediate with high stereoselectivity. nih.gov This cascade consumes two equivalents of a nicotinamide (B372718) cofactor (NADH or NADPH) to transform the THP into a piperidine with one or two newly defined stereocenters. nih.gov
This strategy has proven effective for synthesizing key intermediates for important drugs, including the antipsychotic agent Preclamol and the ovarian cancer therapy Niraparib, demonstrating its utility in accessing high-value, stereo-defined piperidine scaffolds. nih.govacs.org
Table 3: Enzymes and Substrates in Chemoenzymatic Piperidine Synthesis
| Reaction Step | Enzyme Type | Key Transformation | Result |
|---|---|---|---|
| 1. Chemical Reduction | N/A (e.g., NaBH₄) | Activated Pyridine → N-substituted Tetrahydropyridine (THP) | Prepares substrate for enzymatic cascade |
| 2. Enzymatic Oxidation | Amine Oxidase (AmOx) | THP → Cyclic α,β-unsaturated iminium ion | Creates the substrate for the reductase |
Mechanistic Studies and Chemical Transformations of 1 Sec Butyl 4 Methyl Piperidine
Elucidation of Reaction Pathways and Intermediates in Piperidine (B6355638) Formation
The synthesis of 1-sec-butyl-4-methyl-piperidine can be achieved through a multi-step process, typically starting with the formation of the core piperidine ring, followed by the introduction of the specific substituents. The most common precursor for the 4-methylpiperidine (B120128) core is 4-methylpyridine (B42270). chemicalbook.comsigmaaldrich.com
The formation of the piperidine ring from a pyridine (B92270) precursor is generally accomplished via catalytic hydrogenation. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, usually with hydrogen gas over a metal catalyst. chemicalbook.com For instance, the hydrogenation of 4-methylpyridine can yield 4-methylpiperidine with high efficiency. chemicalbook.comchemicalbook.com
Once 4-methylpiperidine is obtained, the sec-butyl group is introduced onto the nitrogen atom. A highly effective and widely used method for this N-alkylation is reductive amination . masterorganicchemistry.comorganic-chemistry.org This reaction involves treating the secondary amine (4-methylpiperidine) with a ketone, in this case, 2-butanone (B6335102).
The reaction pathway for reductive amination proceeds through key intermediates:
Imine/Enamine Formation: The initial step is the reaction between 4-methylpiperidine and 2-butanone to form an equilibrium mixture of an iminium salt and its corresponding enamine. This acid-catalyzed condensation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Reduction: The iminium ion intermediate is then reduced in situ to the final tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.comorganic-chemistry.org NaBH₃CN is often preferred as it is mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.com
| Amine Substrate | Carbonyl Substrate | Reducing Agent | Typical Conditions | Reference |
|---|---|---|---|---|
| 4-Methylpiperidine | 2-Butanone | NaBH₃CN or NaBH(OAc)₃ | Acidic catalyst (e.g., AcOH), solvent (e.g., MeOH, DCE), room temperature. | masterorganicchemistry.comorganic-chemistry.org |
| Piperidine | Benzaldehyde | NaBH₃CN | pH control to facilitate imine formation and reduction. | pearson.com |
| Various Amines | Various Aldehydes/Ketones | NaBH₄ with solid acid activator (e.g., boric acid) | Solvent-free conditions. | organic-chemistry.org |
Derivatization Reactions at the Piperidine Nitrogen (e.g., N-alkylation, N-acylation)
The nitrogen atom of this compound is a tertiary amine, making it a site for further derivatization, primarily through N-acylation. While further N-alkylation to form a quaternary ammonium (B1175870) salt is possible with reactive alkylating agents like methyl iodide, N-acylation is a more common transformation for introducing functional diversity. researchgate.net
N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is fundamental in organic synthesis for creating stable, neutral derivatives from basic amines. nih.gov For example, piperidine and its derivatives can be readily acylated under standard conditions. nih.govnih.gov A sustainable method for N-acetylation has been developed using acetonitrile (B52724) as the acetyl source over an alumina (B75360) catalyst in a continuous-flow system, which works efficiently for secondary amines like piperidine. nih.gov
More complex acyl groups can also be introduced. For instance, N-acyl-N-phenyl ureas of various substituted piperidines have been synthesized and studied. nih.gov These reactions typically involve treating the piperidine with an appropriate isocyanate or carbamoyl (B1232498) chloride.
| Piperidine Derivative | Acylating Agent | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Piperidine | Acetyl Chloride / Acetic Anhydride | N-Acetylpiperidine | Base (e.g., triethylamine), aprotic solvent (e.g., DCM), 0°C to RT. | nih.gov |
| 4-Methylpiperidine | Various Acyl Chlorides | N-Acyl-4-methylpiperidine | Standard amide coupling conditions. | nih.gov |
| Piperidine | Acetonitrile | N-Acetylpiperidine | Alumina catalyst, continuous-flow reactor, elevated temperature. | nih.gov |
Functionalization at the C-4 Position of the Piperidine Ring
Functionalizing the C-4 position of the this compound scaffold presents a synthetic challenge. Direct C-H functionalization of the methyl group is difficult. However, strategies exist for introducing functionality at the C-4 carbon of the piperidine ring itself, often by starting with a different precursor or by employing advanced C-H activation methods.
One strategy involves using a piperidine ring that is already functionalized at the C-4 position, such as 4-piperidone, and then building the desired substitution pattern. Another approach is the direct C-H functionalization of a pre-formed piperidine ring. Research has shown that site-selective C-H functionalization at C-4 is possible, though it often competes with functionalization at the C-2 position, which is electronically activated by the nitrogen atom. nih.govresearchgate.net By using sterically bulky protecting groups on the nitrogen and carefully chosen catalysts, the preference can be shifted to the more accessible C-4 position. nih.gov
For scaffolds containing a 4-methyl group, synthetic routes have been developed to introduce additional functional groups at this position. For example, the synthesis of tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate demonstrates a method to build complexity at a quaternary C-4 center.
Transformations Involving the sec-Butyl Moiety
The N-sec-butyl group is generally a stable alkyl substituent. Transformations targeting this group specifically, without affecting the rest of the molecule, are not common and would typically require harsh conditions. The bond between the nitrogen and the secondary carbon of the butyl group is robust.
Potential transformations could include N-dealkylation, which is the removal of the alkyl group from the nitrogen atom. This is a known reaction for tertiary amines but often requires strong reagents or catalytic conditions that could also impact other parts of the molecule. For instance, certain chloroformates can react with tertiary amines to yield a carbamate, which can then be cleaved to give the secondary amine. However, the selectivity of such a reaction in the presence of other functional groups would need to be carefully considered. In many synthetic contexts, the N-alkyl group is considered a permanent feature of the target molecule rather than a temporary protecting group.
Strategies for Divergent Synthesis from this compound Scaffolds
Piperidine-based structures are considered "privileged scaffolds" in medicinal chemistry and synthetic methodology development. nih.gov A privileged scaffold is a molecular framework that is able to provide ligands for diverse biological targets. The this compound core can serve as a starting point for divergent synthesis, a strategy that allows for the rapid generation of a library of structurally related compounds. nih.gov
By employing the derivatization and functionalization reactions described in the preceding sections, a wide array of analogs can be created:
Derivatization at Nitrogen: The synthesis of various amides and ureas via N-acylation introduces diverse functional groups and alters the electronic properties of the molecule. nih.gov
Functionalization of the Ring: Introducing functional groups at the C-4 position (or other positions on the ring) provides handles for further synthetic elaboration, such as cross-coupling reactions or the attachment of other molecular fragments. nih.gov
Modular Assembly: Inspired by biosynthetic strategies, the piperidine manifold can be used as a base for the modular assembly of different building blocks, leading to complex, natural-product-inspired scaffolds with significant structural diversity. nih.gov
This approach allows chemists to systematically explore the chemical space around the core scaffold, which is a powerful tool in the discovery of new compounds with desired properties. nih.govmdpi.com
Spectroscopic and Structural Characterization of 1 Sec Butyl 4 Methyl Piperidine Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For 1-sec-butyl-4-methyl-piperidine, which exists as a mixture of diastereomers due to the presence of two chiral centers (at the C4 position of the piperidine (B6355638) ring and the benzylic carbon of the sec-butyl group), NMR provides detailed information about the connectivity of atoms and the stereochemical arrangement of the molecule.
¹H and ¹³C NMR Chemical Shift Assignments and Signal Interpretation
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the piperidine ring, the 4-methyl group, and the N-sec-butyl substituent. The chemical shifts are influenced by the electronic environment of each nucleus.
Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum will show distinct signals for the protons on the piperidine ring, the 4-methyl group, and the sec-butyl group. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to resonate in the range of 2.0-3.0 ppm. The methine proton at C4 and the protons at C3 and C5 will likely appear between 1.0 and 2.0 ppm. The methyl group at C4 will produce a doublet around 0.9 ppm. For the N-sec-butyl group, the methine proton will be a multiplet, and the two methyl groups will appear as a doublet and a triplet, respectively, in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts: In the ¹³C NMR spectrum, the carbons of the piperidine ring will resonate in the range of 20-60 ppm. The carbons directly bonded to the nitrogen (C2 and C6) will be downfield compared to the other ring carbons (C3 and C5). The C4 carbon, being substituted with a methyl group, will have a distinct chemical shift. The methyl carbon at the C4 position is expected around 22 ppm. The carbons of the N-sec-butyl group will also show characteristic signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 2.0 - 3.0 (m) | 55 - 60 |
| C6-H | 2.0 - 3.0 (m) | 55 - 60 |
| C3-H | 1.0 - 2.0 (m) | 30 - 35 |
| C5-H | 1.0 - 2.0 (m) | 30 - 35 |
| C4-H | 1.2 - 1.8 (m) | 30 - 35 |
| 4-CH₃ | ~0.9 (d) | ~22 |
| N-CH(sec-butyl) | 2.2 - 2.8 (m) | 58 - 65 |
| N-CH₂CH₃(sec-butyl) | 1.2 - 1.6 (m) | 25 - 30 |
| N-CH(CH₃)(sec-butyl) | ~1.0 (d) | 10 - 15 |
| N-CH₂CH₃ (sec-butyl) | ~0.9 (t) | 10 - 15 |
Note: These are predicted values and may vary depending on the solvent and specific isomer (cis/trans).
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Elucidation
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. columbia.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show correlations between the C2/C6 protons and the C3/C5 protons, and between the C3/C5 protons and the C4 proton. It would also confirm the coupling within the sec-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal of the 4-methyl group will correlate with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). libretexts.org This is particularly useful for identifying quaternary carbons and for connecting different spin systems. In the case of this compound, HMBC would show correlations between the N-sec-butyl protons and the C2/C6 carbons of the piperidine ring, thus confirming the N-alkylation. It would also show correlations between the 4-methyl protons and the C3, C4, and C5 carbons, confirming the position of the methyl group.
Dynamic NMR Spectroscopy for Conformational Dynamics and Inversion Barriers
Substituted piperidines, including this compound, are not static molecules. They undergo conformational changes, primarily chair-chair interconversion of the piperidine ring and nitrogen inversion. Dynamic NMR spectroscopy is a powerful technique to study these dynamic processes. researchgate.net
At room temperature, these conformational changes are typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it is possible to slow down these processes to a point where the individual conformers can be observed separately. This allows for the determination of the energy barriers for these processes. For N-alkylpiperidines, the barrier to nitrogen inversion can be influenced by the size of the N-alkyl group. nih.gov The presence of the sec-butyl group is expected to influence the conformational equilibrium and the inversion barrier of the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. mdpi.comnih.gov For this compound (C₁₀H₂₁N), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺˙ | C₁₀H₂₁N | 155.1674 |
| [M+H]⁺ | C₁₀H₂₂N⁺ | 156.1752 |
Fragmentation Pathways and Structural Elucidation via MS/MS
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For N-alkylated piperidines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edujove.comlibretexts.org
For this compound, the major fragmentation pathways are expected to be:
Loss of an ethyl radical: Cleavage of the bond between the methine carbon and the ethyl group of the sec-butyl substituent would result in a stable iminium ion.
Loss of a propyl radical: Cleavage of the piperidine ring can lead to the loss of a propyl radical.
Ring opening and subsequent fragmentations: The piperidine ring can undergo cleavage, leading to a variety of smaller fragment ions.
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for the characterization of molecular structures. By probing the quantized vibrational energy levels of a molecule, both infrared (IR) and Raman spectroscopy offer a detailed fingerprint of the functional groups present and their chemical environment.
Computational studies, such as those using Density Functional Theory (DFT) on 4-methylpiperidine (B120128), provide a foundational understanding of the ring's vibrations. researchgate.net The addition of the sec-butyl group to the nitrogen atom introduces further characteristic bands.
The key IR absorption regions for this compound are:
C-H Stretching Vibrations (Aliphatic): Strong absorptions are expected in the 2800-3000 cm⁻¹ region. These arise from the symmetric and asymmetric stretching of C-H bonds in both the piperidine ring and the sec-butyl and methyl substituents. For 4-methylpiperidine, these bands are observed experimentally between 2880 cm⁻¹ and 2983 cm⁻¹. researchgate.net
C-H Bending Vibrations: The scissoring, wagging, and twisting motions of the CH₂ groups of the piperidine ring and the CH₃ groups appear in the 1400-1500 cm⁻¹ region. researchgate.net
C-N Stretching Vibrations: The stretching of the C-N bonds in a tertiary amine like this compound typically gives rise to absorptions in the 1000-1250 cm⁻¹ range. These can be coupled with other vibrations, making them complex.
Ring Vibrations: The piperidine ring itself has characteristic "breathing" and deformation modes, which are distributed across the fingerprint region (below 1500 cm⁻¹).
A comparison of calculated and experimental vibrational frequencies for the parent 4-methylpiperidine molecule highlights the expected positions of these bands.
Interactive Data Table: Vibrational Frequencies of 4-Methylpiperidine researchgate.net
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Experimental IR Frequency (cm⁻¹) |
| CH₃ Asymmetric Stretch | 2967 | 2977 |
| CH₂ Asymmetric Stretch | 2947 | 2947 |
| CH₂ Symmetric Stretch | 2935 | 2935 |
| CH₃ Symmetric Stretch | 2886 | 2880 |
| CH₂ Scissoring | 1471 | 1475 |
| CH₃ Asymmetric Bending | 1459 | 1458 |
| CH₃ Symmetric Bending | 1381 | 1380 |
| C-C Stretch / Ring Mode | 1109 | 1111 |
| C-N Stretch | 1041 | 1045 |
| Ring Deformation | 891 | 893 |
This table presents a selection of vibrational modes for the 4-methylpiperidine core, which forms the basis for the spectrum of this compound. The addition of the sec-butyl group would primarily add more complex C-H and C-C stretching and bending modes.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to be strong in Raman spectra, while often being weak in the IR.
For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the carbon skeleton. While specific experimental Raman data for this compound is scarce, analysis of related structures provides insight. nih.gov
Key expected Raman signals include:
C-H Stretching: Similar to IR, strong signals from C-H stretching vibrations of the alkyl groups would dominate the 2800-3000 cm⁻¹ region.
Ring Breathing Modes: Symmetric "breathing" vibrations of the piperidine ring, where the entire ring expands and contracts symmetrically, typically produce a strong and characteristic Raman signal in the fingerprint region.
C-C Stretching: The C-C stretching vibrations of the sec-butyl group and the piperidine ring are expected to be prominent in the 800-1200 cm⁻¹ range.
DFT calculations on 4-methylpiperidine show that the symmetric CH₃ stretch and ring breathing modes have significant Raman activity, which would be expected to persist in the N-substituted derivative. researchgate.net The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.netnih.gov
X-ray Crystallography
No crystal structure for this compound itself has been published. However, the structural determination of crystalline derivatives, particularly salts, allows for a detailed examination of the molecule's geometry. For instance, crystallographic studies on related N-alkylated piperidinium (B107235) or piperazinium salts provide a blueprint for what to expect.
A typical X-ray diffraction analysis of a salt of this compound would yield precise information on:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.
Atomic Coordinates: The x, y, and z positions of each non-hydrogen atom in the unit cell, which allows for the calculation of all geometric parameters.
For example, a study on a related compound, Dimethyl bis(4-methylpiperidine dithiocarbamato-S,S)-tin(IV), confirmed the presence of the 4-methylpiperidine moiety and determined its precise bond lengths and angles within the crystal. researchgate.net Similarly, the crystal structure of S-(4-methylbenzyl) piperidinedithiocarbamate provides detailed geometric data on the piperidine ring. researchgate.net
Interactive Data Table: Representative Crystal Data for a Related Heterocyclic Salt
| Parameter | Example Value (1-Benzyl-1-methyl-piperazine-1,4-diium dichloride monohydrate) |
| Chemical Formula | C₁₂H₂₂Cl₂N₂O |
| Formula Weight | 281.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.296(1) |
| b (Å) | 26.155(5) |
| c (Å) | 7.585(2) |
| β (°) | 99.49(3) |
| Volume (ų) | 1428.1(6) |
| Z (molecules/cell) | 4 |
This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment on a related N-alkylated heterocyclic salt.
X-ray crystallography provides unambiguous evidence of a molecule's conformation in the solid state. For this compound derivatives, the key conformational features are the puckering of the piperidine ring and the orientation of its substituents.
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation , which minimizes both angle strain and torsional strain. This is consistently observed in crystal structures of substituted piperidines. researchgate.netresearchgate.net
Substituent Positions: To minimize steric hindrance, the bulky 4-methyl group will strongly prefer an equatorial position on the chair conformer. The N-sec-butyl group is also expected to favor an equatorial orientation to reduce steric clashes with the axial hydrogens on the ring. The protonation of the nitrogen in a salt derivative would result in an N-H bond, which would also have a specific orientation (axial or equatorial) depending on the packing forces.
The precise dihedral angles within the piperidine ring, calculated from the atomic coordinates, provide a quantitative measure of the chair's puckering and any distortions induced by crystal packing.
The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. While the neutral this compound molecule can only participate in weaker van der Waals forces and dipole-dipole interactions, its crystalline salts can form much stronger interactions.
In a hydrochloride salt, the protonated piperidinium nitrogen (N⁺-H) becomes a hydrogen bond donor. This allows for the formation of a robust network of hydrogen bonds, which are crucial for stabilizing the crystal lattice. The primary interactions would be:
N⁺-H···Cl⁻ Hydrogen Bonds: This strong charge-assisted hydrogen bond would be the dominant organizing interaction, linking the cation to the chloride anion.
C-H···Cl⁻ Interactions: Weaker hydrogen bonds between the C-H groups of the piperidine ring or sec-butyl group and the chloride anion may also be present.
Inclusion of Solvent: If crystallized from a protic solvent like water or ethanol, the solvent molecules can be incorporated into the crystal lattice, acting as bridges in the hydrogen-bonding network (e.g., N⁺-H···O(H)H···Cl⁻).
Other Spectroscopic Techniques (e.g., EPR for Metal Complexes of Substituted Piperidines)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Therefore, EPR spectroscopy is not applicable to the diamagnetic this compound molecule itself. However, it is a powerful tool for studying paramagnetic metal complexes where this piperidine derivative could act as a ligand. The EPR spectrum provides detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding in such complexes. illinois.eduiitb.ac.in
Transition metal complexes, particularly those of copper(II) (a d9 ion with one unpaired electron), are frequently studied by EPR spectroscopy. ethz.ch When a substituted piperidine like this compound coordinates to a Cu(II) center, the EPR spectrum will be influenced by the interaction of the unpaired electron with the copper nucleus and the nitrogen nucleus of the ligand.
The key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling constants (A-tensor).
g-Tensor: The g-values are analogous to the chemical shift in NMR and are sensitive to the electronic environment of the unpaired electron. For Cu(II) complexes, the principal values of the g-tensor (gx, gy, gz or g|| and g⊥ for axial symmetry) can help determine the coordination geometry. For instance, in axially elongated octahedral, square pyramidal, or square planar Cu(II) complexes, the ground state is typically dx²-y², leading to a "normal" spectrum where g|| > g⊥ > 2.0023. sci-hub.se Conversely, a compressed octahedral or trigonal bipyramidal geometry often results in a dz² ground state and an "inverse" spectrum where g⊥ > g|| ≈ 2.0023. sci-hub.se
Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nucleus of the copper ion (63Cu and 65Cu, both with nuclear spin I = 3/2) splits the EPR signal into a characteristic four-line pattern. The magnitude of the copper hyperfine coupling constant (ACu) provides information about the covalency of the metal-ligand bond and the distribution of the unpaired electron's spin density. nih.gov
Superhyperfine Coupling: If the unpaired electron has significant density on the ligand atoms, further splitting of the EPR lines can occur due to interaction with the ligand nuclei. For a piperidine ligand, coupling to the nitrogen nucleus (14N, I = 1) can lead to additional splitting (superhyperfine structure), which provides direct evidence of the covalent character of the copper-nitrogen bond.
Computational methods, such as Density Functional Theory (DFT), have become increasingly reliable for predicting the EPR parameters (g and A tensors) of transition metal complexes. mdpi.com These calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure. Studies have shown that double-hybrid density functionals can provide accurate predictions of Cu(II) g-tensors. mdpi.com
Table 2: Illustrative EPR Parameters for Cu(II) Complexes with Nitrogen-Containing Ligands
Note: This table presents data for representative Cu(II) complexes to illustrate the range and type of information obtained from EPR spectroscopy. Specific EPR data for a complex of this compound would depend on the specific metal center and the full coordination sphere.
Computational and Theoretical Investigations of 1 Sec Butyl 4 Methyl Piperidine
Molecular Dynamics (MD) Simulations
Conformational Landscape Exploration and Dynamics of Piperidine (B6355638) Derivatives
The conformational landscape of piperidine derivatives is dominated by various forms, including the stable chair conformation and higher-energy boat and twist-boat conformations. rsc.org For 1-sec-Butyl-4-methyl-piperidine, the primary low-energy structures are chair conformers, which interconvert through a process known as ring inversion. This process has a significantly higher energy barrier (around 10.4 kcal/mol) than nitrogen inversion (around 6.1 kcal/mol), where the substituent on the nitrogen atom flips between axial and equatorial positions. wikipedia.org
Computational studies on N-alkylpiperidines, such as N-methylpiperidine, show a strong preference for the conformer where the N-alkyl group is in the equatorial position. wikipedia.orgrsc.org This preference is due to the minimization of steric hindrance. Ultrafast electron diffraction and time-resolved Rydberg fingerprint spectroscopy have been employed to study the conformational dynamics of such molecules, revealing coherent oscillatory motions between different conformers on a femtosecond timescale. rsc.org These advanced techniques, alongside computational modeling, help to map the potential energy surface and identify the transition states connecting different conformational minima. For this compound, four primary chair conformations resulting from the combination of axial/equatorial positions of the two substituents and ring inversion would be the main focus of such an exploration.
Solvation Effects on Molecular Behavior of Piperidine Scaffolds
The surrounding solvent environment can significantly influence the conformational equilibrium of piperidine derivatives. In the gas phase or nonpolar solvents, the equatorial conformation of the N-H bond in piperidine is generally more stable. wikipedia.org However, in polar solvents, the axial conformer can become more stabilized. wikipedia.orgresearchgate.net This shift is attributed to the different solvation of the conformers.
Quantum-chemical modeling and calorimetric studies on piperidine in various solvents like methanol, ethanol, and dimethylsulfoxide (DMSO) have shown that the enthalpy of solvation is influenced by both universal (e.g., dipole-dipole) and specific (e.g., hydrogen bonding) interactions. researchgate.netresearchgate.net For instance, a notable increase in the exothermicity of solvation is observed when moving from acetonitrile (B52724) to the more polar DMSO and methanol, primarily due to enhanced solvation of the amine group. researchgate.net In the case of this compound, the polarity of the solvent would be expected to modulate the energy difference between conformers, potentially altering the equilibrium population of axial and equatorial forms of the sec-butyl and methyl groups by stabilizing the more polar conformer. Kinetic studies of reactions involving piperidine in various aprotic solvents also highlight the role of solvent hydrogen-bond donor properties in stabilizing transition states. rsc.org
Stability and Flexibility Analysis (e.g., RMSD)
Molecular dynamics (MD) simulations are a key tool for analyzing the stability and flexibility of molecules like this compound. A primary metric used in these simulations is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions in the molecule over time from a reference structure. mdpi.com A low and stable RMSD value (e.g., around 2 Å) over the course of a simulation indicates that the molecule maintains a stable conformation. mdpi.com Conversely, large fluctuations in RMSD suggest significant conformational changes or flexibility. mdpi.com
For this compound, one would expect the dominant diequatorial chair conformer to exhibit a stable RMSD profile during an MD simulation. Analysis of the Root-Mean-Square Fluctuation (RMSF) of individual atoms or groups can further pinpoint which parts of the molecule are more flexible. In this case, the sec-butyl group would likely show higher RMSF values compared to the more constrained atoms of the piperidine ring. Such analyses are crucial for understanding how the molecule might adapt its shape, for instance, when interacting with other molecules. mdpi.comresearchgate.net
Ab Initio Methods for Quantum Chemical Calculations
Ab initio quantum chemistry methods are computational techniques that solve the electronic Schrödinger equation based on first principles, without the use of empirical parameters. wikipedia.org These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are routinely used to predict molecular properties such as energies, structures, and vibrational frequencies. wikipedia.orgresearchgate.netnih.gov
For piperidine derivatives, ab initio calculations are invaluable for determining the relative energies of different conformers. researchgate.netosi.lv For example, calculations at the RHF/6-31G(d) level of theory have shown that for N-methylpiperidine, the conformer with an equatorial methyl group is energetically favored over the axial one. researchgate.netosi.lv DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p)), are widely used to investigate the electronic and steric properties of piperidine-containing molecules, providing insights into their stability and reactivity. researchgate.net These methods can accurately model the subtle electronic effects that govern conformational preferences in molecules like this compound. montana.edu
Stereochemical and Conformational Analysis
Chair Conformation Analysis and Ring Puckering Parameters for Substituted Piperidines
The six-membered piperidine ring is not planar; its most stable conformation is the chair form, which eliminates angle strain by maintaining tetrahedral bond angles (approx. 109.5°) and minimizes torsional strain by keeping all adjacent bonds staggered. pressbooks.pubyoutube.com The geometry of this non-planar ring can be precisely described by Cremer-Pople puckering parameters. researchgate.netchemrxiv.orgacs.org For a six-membered ring, three parameters (the total puckering amplitude Q, and two phase angles, θ and φ) are sufficient to define its conformation. chemrxiv.orgacs.org
For an ideal chair conformation, the puckering parameters would take specific values indicating its high symmetry. Deviations from these values in substituted piperidines like this compound can reveal distortions in the ring caused by the substituents. Computational studies can calculate these parameters for each stable conformer, providing a quantitative measure of the ring's shape. researchgate.net
Table 1: Idealized Cremer-Pople Puckering Parameters for Canonical Six-Membered Ring Conformations Note: This table presents theoretical values for idealized conformations. Actual calculated values for this compound would deviate slightly.
| Conformation | Total Puckering Amplitude (Q) | θ (degrees) | φ (degrees) |
| Chair | > 0 | 0 or 180 | Undefined |
| Boat | > 0 | 90 | 0, 60, 120... |
| Twist-Boat | > 0 | 90 | 30, 90, 150... |
Axial-Equatorial Preferences of Substituents on the Piperidine Ring
In a substituted piperidine chair, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the equator of the ring). youtube.com Due to steric strain, substituents generally prefer the more spacious equatorial position. This steric hindrance in the axial position arises from 1,3-diaxial interactions, where the axial substituent clashes with the axial hydrogens on carbons 3 and 5 relative to it. libretexts.org
The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position due to the substituent's bulkiness. masterorganicchemistry.com For this compound, both the methyl and sec-butyl groups have a preference for the equatorial position. The tert-butyl group, which is structurally similar to the sec-butyl group, has a very high A-value (approx. 4.9 kcal/mol), effectively "locking" the ring in a conformation where it is equatorial. masterorganicchemistry.com While the sec-butyl group's A-value is smaller, it is still substantial, as is the A-value for the methyl group (approx. 1.74 kcal/mol). masterorganicchemistry.com Therefore, the most stable conformer of this compound is overwhelmingly the one where both the N-sec-butyl and the C4-methyl groups are in the equatorial position.
Table 2: Selected A-Values (Equatorial Preference Energy) Source: Data compiled from studies on substituted cyclohexanes, which are analogous to piperidines. masterorganicchemistry.commasterorganicchemistry.com
| Substituent | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 1.74 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | 4.9 |
| -OH (Hydroxyl) | 0.87 |
| -Br (Bromo) | 0.43 |
This table illustrates the significant steric demand of alkyl groups, leading to a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.
Diastereomeric and Enantiomeric Relationships and Their Energetics
Comprehensive searches of scientific literature and chemical databases have not yielded specific computational or theoretical studies on the diastereomeric and enantiomeric relationships and their energetics for the compound this compound. While extensive research exists on the conformational analysis of substituted piperidines, data detailing the relative energies of the specific stereoisomers of this compound are not publicly available at this time.
The stereochemistry of this compound is complex, giving rise to multiple potential stereoisomers. The piperidine ring itself can exist in different conformations, primarily the chair and boat forms, with the chair form generally being more stable. The substituents, a sec-butyl group at the nitrogen (N1) and a methyl group at the C4 position, can be oriented in either axial or equatorial positions. This leads to the possibility of cis and trans diastereomers. Furthermore, the sec-butyl group contains a chiral center, and the C4 carbon of the piperidine ring is also a stereocenter, which results in the potential for several enantiomeric pairs.
General principles of conformational analysis of substituted piperidines suggest that the relative stability of these isomers would be influenced by several factors:
Steric Hindrance: The bulky sec-butyl group and the methyl group will prefer to occupy equatorial positions to minimize steric interactions (1,3-diaxial interactions) with the axial hydrogens of the piperidine ring.
Nitrogen Inversion: The nitrogen atom of the piperidine ring undergoes rapid inversion, which, along with ring inversion, allows for the interconversion of different conformers. The energy barrier for this inversion is influenced by the nature of the substituent on the nitrogen.
Torsional Strain: The arrangement of substituents also affects the torsional strain within the piperidine ring.
Without specific computational studies, it is not possible to provide quantitative data on the energy differences between the various diastereomers and enantiomers of this compound. Such an analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory, to determine the optimized geometries and relative energies of all possible stable conformers.
Future computational research on this specific molecule would be necessary to elucidate the precise energetic landscape of its stereoisomers. This would involve:
A systematic search for all possible conformers of each stereoisomer.
Geometry optimization of each conformer to find the local energy minima.
Calculation of the relative energies of these conformers to determine the most stable structures and the energy differences between them.
Such studies would provide valuable insights into the conformational preferences and the thermodynamic and kinetic stability of the diastereomers and enantiomers of this compound.
1 Sec Butyl 4 Methyl Piperidine As a Building Block in Advanced Organic Synthesis
Incorporation into Complex Molecular Architectures through C-C and C-N Bond Formation
The application of piperidine (B6355638) derivatives in the construction of complex molecules often relies on the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While no specific examples detailing the use of 1-sec-Butyl-4-methyl-piperidine in such transformations have been prominently reported, the general reactivity of N-alkylpiperidines provides a framework for its potential applications.
The nitrogen atom of the piperidine ring is nucleophilic and can participate in a variety of C-N bond-forming reactions. For instance, N-alkylated piperidines can undergo reactions with electrophilic partners. The sec-butyl group on the nitrogen atom, however, introduces significant steric hindrance, which would likely modulate its reactivity compared to less hindered analogues like N-methyl or N-ethyl piperidines. This steric bulk could be strategically exploited to achieve selectivity in certain reactions.
In the realm of C-C bond formation, the piperidine ring itself can be functionalized. While the parent this compound does not possess obvious handles for direct C-C coupling, it can be envisioned as a scaffold that, once incorporated, can be further elaborated. For example, deprotonation at the positions alpha to the nitrogen, followed by reaction with an electrophile, is a common strategy for functionalizing piperidines. However, the presence of the bulky sec-butyl group might influence the regioselectivity and efficiency of such reactions.
Strategies for Chiral Pool Synthesis Utilizing this compound
Chiral pool synthesis, a strategy that utilizes readily available enantiopure starting materials, is a powerful tool in asymmetric synthesis. The chirality of this compound resides in the sec-butyl group attached to the nitrogen. If this compound were available in an enantiomerically pure form, it could serve as a chiral auxiliary or a chiral building block.
As a chiral auxiliary, the enantiopure piperidine could be used to control the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule. The steric bulk of the chiral sec-butyl group could effectively shield one face of a reactive intermediate, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary could potentially be cleaved and recycled.
Alternatively, as a chiral building block, the entire enantiopure this compound scaffold could be incorporated into the target molecule, imparting its stereochemistry to the final product. This approach would be particularly valuable in the synthesis of chiral alkaloids or other nitrogen-containing natural products where a substituted piperidine ring is a key structural feature. However, the lack of commercially available, enantiomerically pure this compound currently limits its application in this area.
Development of Novel Synthetic Routes to Related Piperidine Analogues
The development of novel synthetic routes to piperidine analogues is a continuous effort in medicinal and organic chemistry. While direct transformations of this compound into other analogues are not well-documented, its synthesis provides a starting point for diversification.
The most common methods for the synthesis of N-alkylated piperidines involve the reductive amination of a suitable piperidone with the corresponding amine or the direct N-alkylation of the parent piperidine. For this compound, this would typically involve the reaction of 4-methylpiperidine (B120128) with 2-butanone (B6335102) under reductive conditions or with a sec-butyl halide.
By modifying these synthetic approaches, a variety of related piperidine analogues could be accessed. For example, using different ketones in the reductive amination step would lead to a range of N-alkylated 4-methylpiperidines with varying steric and electronic properties. Similarly, starting with different substituted piperidines would allow for the introduction of functionality at other positions on the piperidine ring.
Furthermore, reactions that involve the modification of the existing substituents could lead to novel analogues. For instance, oxidation of the methyl group at the 4-position to a carboxylic acid or an alcohol would provide a handle for further functionalization, opening up avenues for the synthesis of a diverse library of piperidine-based compounds.
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer : Implement a round-robin study with standardized reagents and equipment (e.g., same HPLC column batch). Document critical parameters (e.g., stirring rate, drying time) in a shared protocol. Use statistical tools (e.g., Cohen’s kappa) to assess inter-lab consistency .
Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?
- Methodological Answer : Optimize reaction kinetics via flow chemistry to reduce residence time disparities. Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates. Monitor in situ via FTIR or Raman spectroscopy .
Comparative & Theoretical Analysis
Q. How do structural analogs (e.g., 4-methylpiperidine vs. 1-benzylpiperidine) differ in reactivity and bioactivity?
- Methodological Answer : Compare electronic effects (inductive vs. resonance) using Hammett plots. Assess steric impacts via X-ray crystallography or NOESY NMR. Test bioactivity in parallel assays (e.g., kinase inhibition) to isolate substituent contributions .
Q. What computational tools are recommended for predicting the environmental toxicity of this compound?
- Methodological Answer : Use EPI Suite (EPA) for biodegradation half-life and ECOSAR for aquatic toxicity. Cross-reference with experimental zebrafish embryo toxicity assays (OECD TG 236). Adjust models using logP and pKa values from experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
